Cas no 100349-06-2 (3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI))

3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI) structure
100349-06-2 structure
Nome del prodotto:3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI)
Numero CAS:100349-06-2
MF:C27H26O11
MW:526.488749027252
CID:154099
PubChem ID:127565

3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI)
    • (2S,3S,5S)-2-methyl-5-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxolane-3-carbaldehyde
    • 3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy
    • 7-O-(2,3,5-trideoxy-3-C-formylpentafuranosyl)adriamycinone
    • 3-Furancarboxaldehyde, 5-((1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naph
    • 5-((1,2,3,4,6,11-Hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl)oxy)tetrahydro-2-methyl-3-furancarboxaldehyde (2S-(2alpha,3alpha,5beta(1R*,3R*)))-
    • 7-O-(2,3,5-Trideoxy-3-C-formyl-alpha-L-threo-pentafuranosyl)doxomycinone
    • 7-Tfpa
    • DTXSID40143228
    • 3-Furancarboxaldehyde, 5-((1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl)oxy)tetrahydro-2-methyl-, (2S-(2alpha,3alpha,5beta(1R*,3R*)))-
    • 100349-06-2
    • Inchi: InChI=1S/C27H26O11/c1-11-12(9-28)6-18(37-11)38-16-8-27(35,17(30)10-29)7-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,9,11-12,16,18,29,32,34-35H,6-8,10H2,1-2H3/t11-,12+,16-,18-,27-/m0/s1
    • Chiave InChI: JKZAEYKWDZYMJV-BMFNZSJVSA-N
    • Sorrisi: O=C[C@@H]1[C@H](C)O[C@@H](O[C@H]2C[C@](O)(C(CO)=O)CC3=C(C4C(=O)C5=CC=CC(OC)=C5C(=O)C=4C(O)=C23)O)C1

Proprietà calcolate

  • Massa esatta: 526.14748
  • Massa monoisotopica: 526.14751164g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 6
  • Complessità: 969
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 177Ų

Proprietà sperimentali

  • PSA: 176.89

3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI) Letteratura correlata

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd